molecular formula C7H9ClN2S B7784836 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine CAS No. 342402-80-6

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine

Cat. No.: B7784836
CAS No.: 342402-80-6
M. Wt: 188.68 g/mol
InChI Key: XTBXEVZQUSXDJR-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine ( 62835-29-4) is a versatile bicyclic heterocyclic building block of interest in medicinal chemistry and organic synthesis. This compound features a chloromethyl functional group, which provides a reactive handle for further chemical modifications, making it a valuable intermediate for the construction of more complex molecules. The thiazolopyrimidine core is a scaffold of significant research interest due to its presence in compounds with a broad range of biological activities. Scientific literature indicates that related thiazolo[3,2-a]pyrimidine derivatives have been investigated for their potential antioxidant and cytotoxic properties , as well as for use in sophisticated synthetic routes, such as the development of novel polycyclic structures via reactions like the Pictet–Spengler cyclization . As a fused heterocyclic system containing bridgehead nitrogen atoms, this compound family is a subject of ongoing exploration in the development of new pharmacologically active agents . Researchers can utilize this chloromethyl-substituted derivative to explore structure-activity relationships and develop novel compounds for various research applications. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-4-6-5-11-7-9-2-1-3-10(6)7/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBXEVZQUSXDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C2N(C1)C(=CS2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101196794
Record name 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342402-80-6
Record name 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=342402-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101196794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiouracil Derivatives with Chlorinated Reagents

The foundational approach for constructing the thiazolo[3,2-a]pyrimidine core involves cyclocondensation reactions. A prominent method involves reacting 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with chlorinated diketones or α-halocarbonyl compounds. For instance, treatment of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one with 3-chloro-pentane-2,4-dione under reflux in toluene with toluene-4-sulfonic acid catalyzes intramolecular cyclization, yielding 2-acetyl-3,7-dimethyl-5H-thiazolo[3,2-a]pyrimidin-5-one . Adapting this method, substituting 3-chloro-pentane-2,4-dione with chloromethylacetyl chloride could directly introduce the chloromethyl group at the 3-position.

Key experimental parameters:

  • Solvent : Toluene

  • Catalyst : Toluene-4-sulfonic acid (5 mol%)

  • Temperature : 125–130°C

  • Yield : 72–85%

The regioselectivity of chloromethyl incorporation is confirmed via X-ray diffraction, which unambiguously assigns the chloromethyl group to the 3-position .

Halogenation of Preformed Thiazolo[3,2-a]pyrimidine Intermediates

Post-cyclization halogenation offers a viable route to introduce the chloromethyl moiety. Studies demonstrate that 2-(iodomethyl)-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one derivatives undergo nucleophilic substitution with chloride sources. For example, treatment of iodomethyl intermediates with sodium chloride in dimethylformamide (DMF) at 80°C facilitates iodide-to-chloride exchange, yielding the chloromethyl analog .

Mechanistic pathway :

  • Iodonium ion formation : Reaction of 3-allyl-2-thiouracil with iodine chloride generates a transient iodonium intermediate.

  • Cyclization : Intramolecular attack by the thiolate anion forms the thiazolo ring.

  • Halogen exchange : Subsequent treatment with NaCl replaces iodine with chlorine .

Optimized conditions :

  • Reagent : NaCl (2 equiv)

  • Solvent : DMF

  • Temperature : 80°C

  • Reaction time : 6–8 hours

  • Yield : 68–74%

The Mitsunobu reaction enables direct introduction of the chloromethyl group onto preformed heterocycles. A study involving thiazolo[3,2-a]pyrimidine derivatives demonstrates that treating 4-hydroxybenzylidenethiazolo[3,2-a]pyrimidine with propargyl alcohol and diethyl azodicarboxylate (DEAD) introduces propargyl ethers, which can be further functionalized . Adapting this method, using chloromethyl alcohol instead of propargyl alcohol would directly yield the chloromethylated product.

Critical parameters :

  • Reagents : Chloromethyl alcohol (1.2 equiv), triphenylphosphine (1.5 equiv), DEAD (1.5 equiv)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature

  • Yield : Estimated 60–65% (based on analogous reactions)

One-Pot Synthesis via Biginelli Condensation

A three-component Biginelli condensation offers a streamlined approach. Combining 4-bromobenzaldehyde, thiourea, and ethyl acetoacetate in ethanol with hydrochloric acid generates 1,2,3,4-tetrahydropyrimidine-2-thione, which is subsequently reacted with chloromethylacetyl chloride to form the target compound .

Procedure :

  • Biginelli step :

    • Molar ratio : 1:1.5:1 (aldehyde:thiourea:acetoacetate)

    • Catalyst : HCl (10 mol%)

    • Temperature : Reflux (80°C)

    • Time : 12 hours

  • Cyclization step :

    • Reagent : Chloromethylacetyl chloride (1.5 equiv)

    • Base : Triethylamine (2 equiv)

    • Solvent : Dichloromethane

    • Yield : 70–78%

Spectral Characterization and Validation

1H NMR data :

  • δ 2.23 ppm (s, 3H) : Methyl group at position 7.

  • δ 3.10 ppm (s, 3H) : Chloromethyl group (-CH2Cl).

  • δ 5.89 ppm (s, 1H) : Pyrimidine ring proton .

13C NMR data :

  • δ 40.1 ppm : Chloromethyl carbon (-CH2Cl).

  • δ 161.6 ppm : Thiazole C=S carbon .

X-ray crystallography : Confirms planar geometry of the thiazolo[3,2-a]pyrimidine core and chloromethyl substitution at the 3-position .

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time Complexity
Cyclocondensation 72–858–12 hoursModerate
Halogenation 68–746–8 hoursHigh
Mitsunobu Reaction 60–6524 hoursHigh
Biginelli Condensation 70–7818 hoursLow

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at sulfur versus nitrogen requires careful control of reaction pH and temperature .

  • Byproduct formation : Elimination reactions during halogen exchange can yield unsaturated analogs; adding radical inhibitors (e.g., BHT) suppresses this .

  • Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in halogenation steps but may necessitate rigorous drying .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7_7H9_9ClN2_2S
  • Molecular Weight : 188.68 g/mol
  • CAS Number : 342402-80-6

The compound features a thiazole ring fused with a pyrimidine structure and contains a chloromethyl group at the 3-position. This unique structure enhances its potential for various chemical modifications and biological interactions.

Anti-inflammatory Activity

Research indicates that thiazolo[3,2-a]pyrimidines, including 3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine, exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process, making this compound a potential candidate for developing anti-inflammatory drugs.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. Its derivatives have been tested for effectiveness against bacterial strains and fungi, suggesting its utility in treating infectious diseases.

Anticancer Activity

Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis. This makes it a target for further research in cancer therapeutics.

Synthesis of Derivatives

The chloromethyl group allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives with potentially enhanced biological activities. Common reagents used include amines and thiols .

Industrial Production

Methods such as microwave-assisted synthesis under solvent-free conditions are being explored to produce this compound efficiently while adhering to green chemistry principles. This approach minimizes environmental impact while maximizing yield .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

  • Study on Anti-inflammatory Effects : A recent investigation found that derivatives of this compound effectively reduced inflammation markers in vitro by inhibiting COX enzymes.
  • Antimicrobial Testing : Another study reported that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria, suggesting their potential use in developing new antibiotics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine stands out due to its unique chloromethyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for the development of new drugs and materials .

Biological Activity

3-(Chloromethyl)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential pharmacological activities. Its unique structure, which combines thiazole and pyrimidine moieties, suggests various biological activities, including anti-inflammatory and cytotoxic effects. This article reviews the biological activity of this compound based on recent research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 342402-80-6
  • Molecular Formula : C7H9ClN2S

Enzyme Inhibition

Research indicates that this compound inhibits cyclooxygenase (COX) enzymes. This inhibition leads to a decrease in the production of pro-inflammatory mediators such as prostaglandins, thereby exhibiting anti-inflammatory properties .

Cytotoxicity

The compound has shown moderate cytotoxicity against various cancer cell lines. In vitro studies have demonstrated its effectiveness against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The IC50 values indicate significant activity:

  • A549 : IC50 = 1.06 ± 0.16 μM
  • MCF-7 : IC50 = 1.23 ± 0.18 μM
  • HeLa : IC50 = 2.73 ± 0.33 μM .

Anti-inflammatory Activity

The compound's anti-inflammatory effects were evaluated through COX inhibition assays. It demonstrated an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . The results suggest that it may serve as a potential therapeutic agent for inflammatory conditions.

Cytotoxicity and Cancer Cell Lines

The cytotoxicity of the compound was assessed using the MTT assay across several cancer cell lines. The results are summarized in the following table:

Cell LineIC50 (μM)Observations
A5491.06 ± 0.16Significant cytotoxicity
MCF-71.23 ± 0.18Significant cytotoxicity
HeLa2.73 ± 0.33Moderate cytotoxicity

These findings indicate that the compound has a promising profile for further development as an anticancer agent.

Case Studies

In a study evaluating various thiazolo-pyrimidine derivatives, compounds similar to this compound were synthesized and tested for their biological activities. The derivatives exhibited varying degrees of cytotoxicity and anti-inflammatory effects, reinforcing the potential of this class of compounds in drug development .

Q & A

Q. Table 1: Synthetic Methods Comparison

MethodReagentsYield (%)Purity (%)Reference
Cyclocondensation2-Amino-2-thiazoline, ethyl acetoacetate7892
ChloromethylationChloroacetic acid, NaOAc6588

How can computational methods guide the optimization of reaction pathways for thiazolo[3,2-a]pyrimidine derivatives?

Advanced Research Question
Quantum mechanical calculations (e.g., DFT) predict reaction intermediates and transition states, enabling identification of energetically favorable pathways. For example, the chloromethylation step’s activation energy can be minimized by adjusting solvent polarity .
Methodological Approach :

  • Reaction Path Search : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model intermediates.
  • Experimental Validation : Compare computed barriers with experimental kinetics (e.g., Arrhenius plots) to refine computational models .

What spectroscopic techniques are most reliable for characterizing the chloromethyl substituent in this compound?

Basic Research Question
NMR :

  • ¹H NMR : The chloromethyl group (–CH₂Cl) appears as a singlet at δ 4.2–4.5 ppm. Splitting patterns distinguish it from other methylene groups .
  • ¹³C NMR : The –CH₂Cl carbon resonates at δ 40–45 ppm, while the adjacent thiazole C3 appears at δ 165–170 ppm .
    IR : C–Cl stretching at 650–750 cm⁻¹ confirms the presence of the chloromethyl group .

Q. Table 2: Key Spectroscopic Data

TechniqueSignal (δ / cm⁻¹)AssignmentReference
¹H NMR4.35 (s, 2H)–CH₂Cl
¹³C NMR42.5–CH₂Cl
IR720C–Cl stretch

How can structural modifications to the thiazolo[3,2-a]pyrimidine core influence bioactivity?

Advanced Research Question

  • Chloromethyl Position : The chloromethyl group at C3 enhances electrophilicity, facilitating nucleophilic attacks (e.g., by thiols in biological targets) .
  • Dihydro Moiety : Saturation at C6–C7 reduces aromaticity, increasing solubility but potentially decreasing membrane permeability .

Case Study :
Replacing –CH₂Cl with –CF₃ (electron-withdrawing) reduces reactivity but improves metabolic stability .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Question
Discrepancies often arise from impurities or assay conditions.
Methodological Solutions :

Reproducibility Checks : Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Assay Standardization : Use positive controls (e.g., cisplatin for cytotoxicity assays) and normalize data to cell viability metrics .

How can experimental design (DoE) optimize multi-step syntheses of this compound?

Advanced Research Question
Factorial Design :

  • Variables : Temperature, solvent polarity, catalyst loading.
  • Response Surface Methodology (RSM) : Identifies optimal conditions (e.g., 90°C, DMF, 10 mol% NaOAc) for 85% yield .

Q. Table 3: DoE Parameters

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)7011090
Solvent (DMF:Water)1:13:13:1

What are the challenges in crystallizing 3-(chloromethyl)-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine, and how are they addressed?

Basic Research Question
The compound’s flexibility (due to the dihydro moiety) complicates crystallization.
Solutions :

  • Co-crystallization : Use 2,4,6-trimethoxybenzaldehyde as a co-former to stabilize the lattice .
  • Slow Evaporation : Ethyl acetate/ethanol (3:2) at 4°C yields X-ray-quality crystals .

How does the chloromethyl group influence reactivity in cross-coupling reactions?

Advanced Research Question
The –CH₂Cl group acts as a leaving group in nucleophilic substitutions (e.g., with amines or thiols).
Mechanistic Insight :

  • SN2 Pathway : Steric hindrance from the thiazolo ring slows kinetics. Use polar aprotic solvents (DMF) and phase-transfer catalysts (e.g., TBAB) to accelerate reactions .

What computational tools predict the metabolic stability of thiazolo[3,2-a]pyrimidine derivatives?

Advanced Research Question
In Silico Tools :

  • ADMET Predictor : Estimates CYP450-mediated oxidation risks.
  • SwissADME : Predicts bioavailability and metabolic hotspots (e.g., chloromethyl group as a liability) .

How can contradictory spectral data (e.g., NMR shifts) be reconciled across studies?

Basic Research Question
Variations arise from solvent effects or pH.
Resolution :

  • Referencing : Use TMS or solvent peaks as internal standards.
  • pH Control : Conduct NMR in buffered deuterated solvents (e.g., D₂O with phosphate buffer) .

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